molecular formula C5H5KN2O3 B1391763 Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1240527-13-2

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B1391763
CAS No.: 1240527-13-2
M. Wt: 180.2 g/mol
InChI Key: DLAFLGPADXWOCO-UHFFFAOYSA-M
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Description

Molecular Architecture and Crystallographic Characterization

The molecular architecture of this compound centers around a 1,3,4-oxadiazole heterocyclic ring system that serves as the fundamental structural framework. The compound possesses the molecular formula C5H5KN2O3, indicating the presence of a potassium cation associated with the organic anion derived from 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid. The five-membered oxadiazole ring contains two nitrogen atoms positioned at the 1,3 and 4 positions, with an oxygen atom completing the heterocyclic structure at position 2.

The structural arrangement features a methyl substituent attached to the carbon atom at position 5 of the oxadiazole ring, while position 2 bears an acetate side chain that coordinates with the potassium ion. This molecular configuration creates a planar oxadiazole ring system with the acetate functionality extending from the ring structure. The parent compound from which this potassium salt is derived corresponds to 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetic acid, which is catalogued as Compound Identification Number 23009326 in chemical databases.

The crystallographic behavior of related 1,3,4-oxadiazole compounds provides insight into the expected solid-state organization of this compound. Studies of analogous oxadiazole derivatives reveal that the phenyl and oxadiazole ring systems in related compounds typically adopt near-coplanar configurations, with dihedral angles ranging from 4.34 to 6.77 degrees. This planarity contributes to the overall stability of the molecular structure through conjugative interactions between the ring systems.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of this compound and related 1,3,4-oxadiazole derivatives reveals distinctive absorption patterns that reflect the unique structural features of these compounds. Fourier transform infrared spectroscopy provides detailed information about the vibrational modes associated with the oxadiazole ring system and the acetate functionality. Characteristic infrared absorption bands for 1,3,4-oxadiazole derivatives typically appear in specific regions that correspond to different functional group vibrations.

The infrared spectral analysis of 1,3,4-oxadiazole compounds consistently shows sharp absorption bands in the range between 1650 and 1730 reciprocal centimeters, which indicate the presence of carbon-nitrogen double bond stretching vibrations within the oxadiazole ring. Additional characteristic peaks appear at 3200 to 3500 reciprocal centimeters, corresponding to oxygen-hydrogen and nitrogen-hydrogen stretching vibrations when these functional groups are present in the molecular structure. The spectroscopic data for related oxadiazole derivatives demonstrates that compounds containing chloro substituents exhibit characteristic carbon-chlorine stretching vibrations at approximately 799 reciprocal centimeters.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments within the oxadiazole framework. Proton nuclear magnetic resonance analysis of 1,3,4-oxadiazole derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms attached to the ring system and substituent groups. The methyl group attached to the oxadiazole ring typically produces a singlet peak in the proton nuclear magnetic resonance spectrum, with chemical shifts appearing in the range of 2.0 to 2.6 parts per million.

The acetate methylene protons adjacent to the oxadiazole ring system exhibit characteristic chemical shifts that reflect their proximity to the electronegative nitrogen and oxygen atoms within the heterocyclic structure. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the oxadiazole ring carbons appearing at characteristic downfield positions due to the deshielding effects of the nitrogen and oxygen heteroatoms.

Ultraviolet-visible spectroscopy of 1,3,4-oxadiazole derivatives reveals electronic transitions that provide insight into the conjugated π-electron system of these compounds. The ultraviolet-visible absorption spectra of 2-alkyl-5-substituted 1,3,4-oxadiazoles typically display absorption bands resulting from both n→π* and π→π* electronic transitions. These electronic transitions occur within the wavelength range of 240 to 600 nanometers, with the specific absorption maxima depending on the nature and position of substituents attached to the oxadiazole ring system.

The influence of alkyl chain length and other structural modifications on the ultraviolet-visible absorption characteristics of oxadiazole derivatives has been systematically investigated. Research demonstrates that variations in the alkyl chain length at position 2 of 5-substituted 1,3,4-oxadiazole compounds produce relatively small shifts in absorption maxima, typically ranging from 2 to 8 nanometers for corresponding absorption bands. This observation suggests that the core oxadiazole chromophore dominates the electronic absorption properties, with substituent effects providing fine-tuning of the spectroscopic characteristics.

Spectroscopic Technique Characteristic Features Typical Range/Values
Fourier Transform Infrared Carbon-nitrogen double bond stretch 1650-1730 cm⁻¹
Fourier Transform Infrared Oxygen-hydrogen/nitrogen-hydrogen stretch 3200-3500 cm⁻¹
Fourier Transform Infrared Carbon-chlorine stretch (when present) ~799 cm⁻¹
Proton Nuclear Magnetic Resonance Methyl group (oxadiazole) 2.0-2.6 ppm
Proton Nuclear Magnetic Resonance Acetate methylene Variable based on environment
Ultraviolet-Visible Electronic transitions 240-600 nm

Comparative Analysis with Related Oxadiazole Derivatives

The structural characteristics of this compound can be understood through comparative analysis with related 1,3,4-oxadiazole derivatives that share similar structural motifs. The synthesis and characterization of numerous 2,5-disubstituted 1,3,4-oxadiazole compounds have provided a comprehensive database for structural comparison and property correlation. These comparative studies reveal consistent patterns in molecular architecture, spectroscopic properties, and physical characteristics across the oxadiazole derivative family.

The molecular architecture of 2-substituted 1,3,4-oxadiazole compounds demonstrates remarkable consistency in terms of ring planarity and substituent orientation. Crystallographic studies of various oxadiazole derivatives, including 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one and related compounds, consistently show that the oxadiazole ring maintains a planar configuration regardless of the nature of the substituents. This structural consistency suggests that this compound likely adopts a similar planar oxadiazole ring geometry.

Properties

IUPAC Name

potassium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.K/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAFLGPADXWOCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-13-2
Record name potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
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Preparation Methods

Preparation via N,N'-Unsymmetrical Diacylhydrazines (Preferred Industrial Route)

This method is favored for its safety, yield, and industrial applicability, avoiding highly toxic azides and harsh reagents.

Step 1: Ammonolysis of Dialkyl Oxalate to Monoalkyl Oxalate Hydrazide

  • React dialkyl oxalate (e.g., diethyl oxalate) with hydrazine hydrate under controlled low temperatures (-30°C to 30°C).
  • The molar ratio of dialkyl oxalate to hydrazine hydrate is optimized around 1.0:0.9–1.1.
  • Solvents such as methanol, ethanol, or acetonitrile are used.
  • This step produces monoalkyl oxalate hydrazide with minimal by-products due to mild reaction conditions.

Step 2: Acylation with Fatty Acid Anhydride

  • The monoalkyl oxalate hydrazide is acylated using a fatty acid anhydride (e.g., acetic anhydride) to form 2-acylhydrazino-monoalkyl oxalate.
  • This reaction is performed at low to moderate temperatures to avoid side reactions.
  • Acid anhydrides are preferred over acyl chlorides for safety and selectivity.

Step 3: Dehydration and Cyclization

  • The 2-acylhydrazino-monoalkyl oxalate undergoes dehydration ring closure to form the 5-alkyl-1,3,4-oxadiazole-2-carboxylate ester.
  • Reagents such as phosphorus oxychloride (POCl3) can be used, but in controlled amounts to minimize waste and hazards.
  • The reaction temperature is typically maintained around 65°C for 1.5 hours.
  • Yields in optimized processes can reach 70–80%.

Step 4: Hydrolysis to Potassium Salt

  • The ester is hydrolyzed using potassium hydroxide in an ethanol/water mixture to yield Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate.
  • This step is straightforward and performed under mild conditions.

Preparation via 5-Substituted Tetrazole Rearrangement (Less Preferred Industrially)

  • 5-Substituted tetrazoles are synthesized by reacting nitriles with sodium azide or ammonium azide in polar aprotic solvents (DMF, DMSO) at high temperatures (100–125°C).
  • This method involves hazardous azide reagents and generates nitrogen gas during rearrangement.
  • The tetrazole intermediate is selectively acylated with monoalkyl oxalyl chloride.
  • Rearrangement under heating produces the oxadiazole ester.
  • Due to safety concerns and high costs, this route is less favored industrially.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Ammonolysis of dialkyl oxalate Dialkyl oxalate + hydrazine hydrate, -30°C to 30°C, MeOH/EtOH/ACN Mild, fewer by-products Requires temperature control 80–90
Acylation Fatty acid anhydride, low/moderate temp Safer than acyl chlorides Moderate reaction time 80+
Dehydration & cyclization POCl3 or alternative dehydrating agents, ~65°C Efficient ring closure Use of corrosive reagents 70–80
Hydrolysis to potassium salt KOH in EtOH/H2O, room temp Mild, straightforward - >90

Research Findings and Process Improvements

  • The use of dialkyl oxalates instead of oxalyl chlorides or anhydrides in the ammonolysis step significantly reduces the formation of by-products such as symmetrical diacetylhydrazide, improving purity and yield.
  • Controlling the temperature during hydrazine addition (-30°C to -10°C) and reaction (-10°C to 10°C) is critical for reaction completeness and minimizing side reactions.
  • Avoiding hazardous azide chemistry enhances safety and reduces environmental and regulatory burdens.
  • Alternative solvents like ethanol and acetonitrile provide better handling and lower toxicity compared to DMF or DMSO.
  • The dehydration step using POCl3 is effective but requires careful management of excess reagent to reduce waste and hazards; research is ongoing into milder dehydrating agents.
  • Hydrolysis to the potassium salt is a well-established step, typically performed in ethanol/water mixtures with potassium hydroxide, yielding the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Neurodegenerative Disease Treatment

Research indicates that potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease and other tauopathies. The oxadiazole moiety has been associated with significant bioactivity, particularly in inhibiting the aggregation of tau protein, which is a hallmark of these conditions .

Case Study: Alzheimer's Disease

A study highlighted the efficacy of compounds similar to this compound in inhibiting tau aggregation. These compounds were shown to reduce neurofibrillary tangles in animal models, suggesting a potential pathway for therapeutic intervention in Alzheimer's disease .

Acetylcholinesterase Inhibition

The compound has also been studied as a potential inhibitor of acetylcholinesterase (AChE), which is crucial for treating dementias like Alzheimer's and myasthenia gravis. Research on related oxadiazole derivatives has shown promising results in enhancing cholinergic activity by inhibiting AChE .

Data Table: Biological Activity Comparison

Compound NameAChE Inhibition (%)Reference
This compoundTBD
Related Oxadiazole Derivative75%
Donepezil Analog80%

Agricultural Applications

This compound is being explored for its potential use as a biopesticide due to its ability to form complexes with proteins and enzymes in plants. These interactions may enhance plant resistance to pests and diseases.

Case Study: Biopesticide Development

Recent studies have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal infections in crops. Field trials showed a marked decrease in disease severity compared to untreated controls.

Mechanism of Action

The mechanism of action of potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The 1,3,4-oxadiazole derivatives differ primarily in substituents and functional groups, which influence their physicochemical and biological properties:

Compound Name Substituent (5-position) Functional Group (2-position) Key Structural Features
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate Methyl Potassium acetate High water solubility due to ionic nature
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Ethyl thioether-acetate Planar oxadiazole and ester units oriented at ~80°
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate 2-Hydroxyphenyl Ethyl thioether-acetate Hydroxyl group enhances hydrogen bonding
Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate Methyl Methyl ester Lipophilic ester form with lower solubility
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 4-Methoxyphenyl Free carboxylic acid Acidic group enables pH-dependent solubility

Physicochemical Properties

  • Solubility : The potassium salt exhibits superior aqueous solubility compared to ester derivatives (e.g., methyl or ethyl esters) and free acids due to its ionic character .
  • Lipophilicity : Esters like methyl or ethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate are more lipophilic, favoring membrane permeability .
  • Stability: Thioether-linked derivatives (e.g., Ethyl 2-(5-phenyl...sulfanyl)acetate) may exhibit reduced oxidative stability compared to non-sulfur analogs .

Biological Activity

Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a 5-methyl-1,3,4-oxadiazole ring linked to an acetate group. Its molecular formula is C6H6KN3O3C_6H_6KN_3O_3, with a molecular weight of approximately 166.18 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacteria and fungi. This activity can be attributed to the oxadiazole moiety, which has been recognized for its ability to disrupt microbial cell functions.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Properties

This compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects on Cancer Cell Lines

In a study evaluating the compound's effects on human lung cancer (A549) and rat glioma (C6) cell lines, it was found that:

  • IC50 values for A549 cells were reported at <0.14 µM , indicating potent cytotoxicity.
  • For C6 cells, IC50 values were 8.16 µM and 13.04 µM for specific derivatives containing the oxadiazole structure .

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is largely attributed to its ability to interact with cellular proteins and enzymes. The oxadiazole ring can form complexes that enhance the compound's bioactivity or alter its pharmacokinetic properties.

Additionally, the compound has been noted for its potential role in targeting specific pathways involved in cancer progression and microbial resistance mechanisms .

Applications in Agriculture

Beyond its medicinal applications, this compound has been investigated for use in agricultural settings due to its herbicidal and fungicidal properties. This dual functionality makes it a valuable compound in both health and agricultural sectors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, potassium hydroxide in ethanol is used to deprotonate intermediates like 2-chloro-N-(5-aryl-1,3,4-oxadiazol-2-yl)acetamide, followed by refluxing with a catalyst (e.g., potassium iodide) to form the potassium salt. Reaction time, temperature, and stoichiometric ratios of reagents (e.g., 20 mmol potassium hydroxide per 20 mmol substrate) are critical for yield optimization .
  • Purification : Recrystallization using DMF-ethanol (1:2) mixtures is effective for isolating high-purity crystals (>95%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques : Use X-ray crystallography (monoclinic system, space group P2₁/n) to confirm bond lengths, angles, and lattice parameters (e.g., a = 6.6335 Å, b = 16.925 Å, c = 9.5078 Å, β = 92.113°) .
  • Spectroscopy : Employ 1^1H/13^13C NMR to verify the oxadiazole ring and acetate moiety. Mass spectrometry (exact mass: 204.07 Da) ensures molecular weight consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for oxadiazole derivatives, particularly regarding polymorphism or twinning?

  • Approach : Use the SHELX suite (e.g., SHELXL for refinement) to handle high-resolution data or twinned crystals. For example, refine atomic displacement parameters (ADPs) with the Hirshfeld surface analysis to detect weak intermolecular interactions that may explain polymorphism .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds (e.g., C11H10N2O3 derivatives) to identify systematic discrepancies .

Q. How does the potassium counterion influence the compound’s bioactivity in enzyme inhibition assays?

  • Experimental Design : Compare bioactivity of the potassium salt with its sodium or ammonium analogs in in vitro assays (e.g., IC₅₀ measurements against kinases or proteases). The potassium ion’s ionic radius and coordination behavior may enhance solubility or target binding .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions between the oxadiazole-acetate moiety and active sites, adjusting for cation-π or electrostatic effects .

Q. What advanced analytical methods are recommended for detecting trace impurities in this compound, such as residual solvents or byproducts?

  • Chromatography : Employ UPLC-MS/MS with a C18 column (particle size: 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Monitor for chlorinated byproducts (e.g., unreacted 2-chloroacetamide) .
  • Quantification : Use 19^19F NMR if fluorinated impurities are suspected, as seen in related neuroreceptor ligands .

Q. How can stereochemical outcomes be controlled during derivatization of the oxadiazole core for structure-activity relationship (SAR) studies?

  • Stereoselective Synthesis : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation of the oxadiazole nitrogen. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Case Study : In analogs like tert-butyl 2-((4S,6S)-2,2-dimethyl-6-(((S)-(5-methyl-1,3,4-thiadiazol-2-yl)sulfinyl)methyl)-1,3-dioxan-4-yl)acetate, stereochemical control at the sulfinyl group is critical for bioactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Reactant of Route 2
Potassium 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

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